N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
Description
This polycyclic compound features a complex tetracyclic scaffold fused with a sulfanylidene (-S=) group and a carboxamide moiety. The structure includes an 8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca framework, which is further substituted with a 3-[ethyl(phenyl)amino]propyl chain. The molecular weight of a closely related carboxylic acid derivative (9-sulfanylidene-8,10,17-triazatetracyclo[...]carboxylic acid) is 295.316 g/mol, suggesting that the carboxamide variant discussed here would have a slightly higher molecular weight (~330–350 g/mol) . The sulfanylidene group may enhance electron delocalization within the heterocyclic system, affecting reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-2-30(19-9-4-3-5-10-19)16-8-15-27-25(32)18-13-14-20-22(17-18)29-26(33)31-23-12-7-6-11-21(23)28-24(20)31/h3-7,9-14,17H,2,8,15-16H2,1H3,(H,27,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKRZHMWEIESHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple stepsReaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being explored to scale up the production process .
Chemical Reactions Analysis
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Functional Group Analysis
The compound’s tetracyclic core is shared with structurally analogous molecules, though substituents and functional groups vary significantly (Table 1).
Key Observations :
- The ethyl(phenyl)amino substituent introduces a balance of lipophilicity and basicity compared to diethylamino or dimethylamino groups in analogs, which may influence membrane permeability and receptor affinity .
Pharmacological and Physicochemical Properties
- Solubility : The carboxamide group in the target compound likely improves aqueous solubility compared to its carboxylic acid analog, which may form zwitterions .
- Binding Affinity : Ligand-based virtual screening (VS) principles suggest that structural similarity correlates with biological activity . For example, the spiro compound in shows kinase inhibitory activity due to its benzothiazole moiety, implying that the target compound’s tetracyclic core and sulfanylidene group may similarly target enzyme active sites.
Methodological Considerations for Similarity Analysis
Compound similarity is typically assessed using molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics like Tanimoto coefficients . For the target compound:
- Tanimoto Similarity : When compared to the spiro compound , the Tanimoto score is likely low (<0.3) due to divergent core structures, but higher (>0.6) when compared to the carboxylic acid analog due to shared tetracyclic frameworks.
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., ethylamino vs. diethylamino) can lead to drastic activity differences, a phenomenon known as "activity cliffs" .
Biological Activity
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that contributes to its biological properties. The presence of the triazole moiety and the sulfanylidene group are particularly noteworthy as they are often associated with various pharmacological activities.
Structural Formula
- SMILES : C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2
- Molecular Formula : C21H23N3O2S
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives containing hydrazone and triazole moieties have shown promising results in scavenging free radicals. The DPPH radical scavenging method is commonly used to evaluate this activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene | TBD |
| Ascorbic Acid | 58.2 |
| Other Compounds | Varies |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Notably, compounds with similar characteristics have demonstrated cytotoxic effects on glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- MTT Assay Results :
- U-87 Cell Line: Higher cytotoxicity observed.
- MDA-MB-231 Cell Line: Moderate activity noted.
The mechanism by which this compound exerts its biological effects is not entirely elucidated but may involve the inhibition of specific enzymes or pathways related to cancer cell proliferation and oxidative stress management. The presence of the azomethine group (-NH-N=CH-) is believed to play a critical role in its activity.
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of several derivatives similar to N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene using the DPPH method. The findings indicated that certain modifications to the structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
Study 2: Cytotoxicity Assessment
In another investigation focusing on anticancer properties, the compound was tested against various cell lines using the MTT assay. Results showed that modifications in the chemical structure could lead to increased potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
